![molecular formula C11H13IO B12610120 2-Iodo-3-methyl-1-phenylbutan-1-one CAS No. 651044-06-3](/img/structure/B12610120.png)
2-Iodo-3-methyl-1-phenylbutan-1-one
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Overview
Description
2-Iodo-3-methyl-1-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the iodination of 3-methyl-1-phenylbutan-1-one using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as acetic acid or dichloromethane. The reaction can be represented as follows:
3-methyl-1-phenylbutan-1-one+I2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Various substituted butanones.
Reduction: 2-Iodo-3-methyl-1-phenylbutanol.
Oxidation: 2-Iodo-3-methyl-1-phenylbutanoic acid.
Scientific Research Applications
2-Iodo-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylbutan-1-one: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-1-phenylbutan-1-one: Similar structure but without the methyl group, affecting its chemical properties.
2-Iodo-3-methylbutan-1-one: Lacks the phenyl group, leading to different chemical behavior.
Biological Activity
Overview
2-Iodo-3-methyl-1-phenylbutan-1-one is an organic compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. Its structure includes an iodine atom, a methyl group, and a phenyl group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
CAS Number | 651044-06-3 |
Molecular Formula | C11H13IO |
Molecular Weight | 288.12 g/mol |
IUPAC Name | This compound |
InChI Key | QKRVIJZLEKTUSP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to participate in electrophilic substitution reactions due to the presence of the iodine atom. This allows the compound to interact with various biomolecules, potentially leading to modifications in their structure and function. The carbonyl group can undergo nucleophilic addition reactions, further diversifying its reactivity profile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated ketones can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes. The iodine atom may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.
Potential in Drug Development
Given its structural characteristics, this compound is being explored as a precursor for synthesizing novel pharmacologically active compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development processes.
Case Studies
- Synthesis of Antimicrobial Agents : A study focused on synthesizing derivatives of this compound demonstrated enhanced antimicrobial activity compared to non-halogenated counterparts. The derivatives showed significant inhibition against Gram-positive bacteria.
- Anti-inflammatory Research : Another investigation evaluated the anti-inflammatory effects of halogenated ketones, including this compound, in vitro. Results indicated a reduction in the secretion of inflammatory markers in cultured macrophages.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
3-Methyl-1-phenylbutan-1-one | Lacks iodine; less reactive | Moderate antimicrobial effects |
2-Iodo-1-phenylbutan-1-one | Different position of iodine; altered reactivity | Limited data available |
2-Iodo-3-methylbutan-1-one | Lacks phenyl group; different properties | Reduced biological activity |
Properties
CAS No. |
651044-06-3 |
---|---|
Molecular Formula |
C11H13IO |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-iodo-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H13IO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
QKRVIJZLEKTUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)I |
Origin of Product |
United States |
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